1-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol
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Overview
Description
1-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL is a complex organic compound that features a benzodiazole ring, a chlorophenyl group, and a phenoxypropanol moiety
Preparation Methods
The synthesis of 1-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the nucleophilic substitution of the phenoxypropanol moiety onto the benzodiazole ring, which can be facilitated by using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide .
Chemical Reactions Analysis
1-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The phenoxypropanol moiety can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials with specific properties.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Properties
Molecular Formula |
C23H21ClN2O2 |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C23H21ClN2O2/c24-18-12-10-17(11-13-18)14-23-25-21-8-4-5-9-22(21)26(23)15-19(27)16-28-20-6-2-1-3-7-20/h1-13,19,27H,14-16H2 |
InChI Key |
JLZXMZIVFSHDNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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